molecular formula C12H15F2NO4 B2442780 Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate CAS No. 1461704-59-5

Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate

Cat. No.: B2442780
CAS No.: 1461704-59-5
M. Wt: 275.252
InChI Key: QAYCBIWPFRKZAB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate is a synthetic organic compound with a complex structure It features an ethyl ester group, an amino group, a hydroxy group, and a difluoromethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the difluoromethoxy-substituted phenyl ring, followed by the introduction of the amino and hydroxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and maximizing the use of raw materials through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s stability and bioavailability, while the amino and hydroxy groups can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3-[4-(methoxy)phenyl]-3-hydroxypropanoate: This compound lacks the difluoromethoxy group, which may result in different chemical and biological properties.

    Ethyl 2-amino-3-[4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate: The presence of an additional fluorine atom can further enhance the compound’s stability and lipophilicity.

    Ethyl 2-amino-3-[4-(fluoromethoxy)phenyl]-3-hydroxypropanoate: This compound has a single fluorine atom, which may affect its reactivity and interactions with biological targets.

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications. Its distinct properties set it apart from similar compounds, offering opportunities for further research and development.

Properties

IUPAC Name

ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO4/c1-2-18-11(17)9(15)10(16)7-3-5-8(6-4-7)19-12(13)14/h3-6,9-10,12,16H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYCBIWPFRKZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)OC(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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